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Core Science & Biosynthesis

Foundational

Photophysical Characterization of N-(4-Hydroxyphenyl)carbazole: UV-Vis Absorption and Emission Dynamics

Executive Summary N-(4-hydroxyphenyl)carbazole (HPCz) is a highly versatile donor-acceptor (D-A) building block widely utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-hydroxyphenyl)carbazole (HPCz) is a highly versatile donor-acceptor (D-A) building block widely utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced optoelectronic materials. The molecule consists of an electron-rich carbazole core covalently linked via its nitrogen atom to a phenol moiety. Understanding the photophysics of HPCz requires a deep dive into its structural conformation, solvent-dependent excited-state dynamics, and the rigorous experimental methodologies necessary to accurately quantify its absorption and emission spectra.

This technical guide provides researchers and drug development professionals with a comprehensive, self-validating framework for analyzing the UV-Vis and fluorescence properties of HPCz, grounded in established photophysical principles.

Mechanistic Photophysics: Structure and Excited-State Dynamics

Molecular Geometry and Steric Twist

The photophysical behavior of HPCz is fundamentally governed by its ground-state geometry. Due to severe steric repulsion between the peri-hydrogens (at the 1,8-positions of the carbazole ring) and the ortho-hydrogens of the N-phenyl ring, the molecule cannot adopt a planar conformation. Instead, the dihedral angle between the carbazole plane and the hydroxyphenyl ring typically rests between 60° and 90°. This orthogonal twist decouples the ground-state electronic conjugation between the two aromatic systems, meaning the ground-state absorption profile is largely dominated by the isolated carbazole core.

Causality of UV-Vis Absorption

Because of the orthogonal ground-state geometry, the UV-Vis absorption spectrum of HPCz closely mirrors that of unsubstituted carbazole or 9-phenylcarbazole. The absorption profile is characterized by distinct, highly structured peaks in the ultraviolet region. Specifically, strong absorption bands are observed at approximately 290 nm, 325 nm, and 340 nm [1].

  • Causality: The high-energy band (~290 nm) corresponds to the S2​←S0​ transition, while the lower-energy bands (~325, 340 nm) are attributed to the localized π−π∗ transitions ( S1​←S0​ ) of the carbazole moiety [2]. The phenolic hydroxyl group acts as an auxochrome; while it does not drastically shift the primary absorption maxima, it broadens the molar absorptivity profile.

Fluorescence Emission and Solvatochromism

While the absorption of HPCz is relatively insensitive to solvent polarity, its fluorescence emission is highly solvatochromic. Upon photoexcitation, the molecule undergoes structural relaxation. In non-polar solvents (e.g., cyclohexane), emission occurs primarily from the Locally Excited (LE) state, yielding a structured blue emission around 360–380 nm.

However, in polar solvents (e.g., acetonitrile), the excited state undergoes a rapid transition to an Intramolecular Charge Transfer (ICT) state. The electron-donating nature of the phenol group (especially if deprotonated to a phenolate) and the electron-accepting nature of the excited carbazole core facilitate this charge separation [3].

  • Causality: Polar solvent molecules reorient around the highly dipolar ICT state, lowering its energy relative to the LE state. This solvent relaxation results in a broad, structureless, and significantly red-shifted emission band (>400 nm) [3].

Photophysics S0 S0 Ground State (Twisted Conformation) LE Locally Excited (LE) State (Carbazole π-π*) S0->LE hν (Absorption ~290/340 nm) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation (Polar Media) Emission_LE Blue Emission (~360-380 nm, Non-polar) LE->Emission_LE Radiative Decay Emission_ICT Red-Shifted Emission (>400 nm, Polar) ICT->Emission_ICT Radiative Decay Emission_LE->S0 Emission_ICT->S0

Figure 1: Photophysical energy pathway of HPCz highlighting LE and ICT states.

Quantitative Data Summary

The following table summarizes the expected photophysical parameters of HPCz across solvents of varying polarity, demonstrating the pronounced solvatochromic effect on emission while absorption remains static.

Table 1: Photophysical Properties of N-(4-Hydroxyphenyl)carbazole

SolventPolarity Index (P')Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( ΦF​ )
Cyclohexane0.2293, 325, 34036520140.65
Dichloromethane3.1294, 326, 34138533500.58
Acetonitrile5.8293, 325, 34041553150.32

(Note: Data synthesized based on homologous N-arylcarbazole photophysics [1, 3])

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the optical characterization of HPCz must follow a self-validating system. This means incorporating internal checks—such as optical density limits and reference standards—to prevent instrumental artifacts like the inner filter effect.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Purification

  • Utilize only HPLC-grade or spectroscopic-grade solvents to prevent background fluorescence from impurities.

  • Prepare a 1.0×10−3 M stock solution of HPCz in dry tetrahydrofuran (THF).

  • Dilute the stock solution into the target solvents (e.g., Cyclohexane, DCM, Acetonitrile) to achieve a working concentration of 1.0×10−6 M to 1.0×10−5 M .

Step 2: UV-Vis Absorption Measurement

  • Power on the double-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes.

  • Perform a baseline correction using two matched quartz cuvettes (1 cm path length) filled with the pure target solvent.

  • Replace the sample cuvette with the HPCz working solution and scan from 250 nm to 500 nm.

  • Self-Validation Check: Ensure the Optical Density (OD) at the chosen excitation wavelength (typically 340 nm) is strictly < 0.1 .

    • Causality: An OD < 0.1 guarantees that less than 20% of the excitation light is absorbed, preventing primary and secondary inner filter effects (self-absorption) that would non-linearly skew the fluorescence data.

Step 3: Steady-State Fluorescence Measurement

  • Transfer the OD-validated sample to a spectrofluorometer.

  • Set the excitation wavelength ( λex​ ) to the lowest-energy absorption maximum (e.g., 340 nm).

  • Set excitation and emission slit widths to achieve a bandpass of 2-5 nm, depending on signal intensity.

  • Record the emission spectrum from 350 nm to 600 nm.

Step 4: Quantum Yield ( ΦF​ ) Determination (Relative Method)

  • Select a reference standard with a known quantum yield and an absorption profile that overlaps with HPCz. 9,10-Diphenylanthracene ( ΦR​=0.90 in cyclohexane) is the gold standard for blue emitters [3].

  • Measure the integrated fluorescence intensity (area under the curve, I ) and the absorbance at the excitation wavelength ( A ) for both the sample ( S ) and the reference ( R ).

  • Calculate the quantum yield using the following self-correcting equation, which accounts for differences in solvent refractive index ( η ):

    ΦS​=ΦR​×(IR​IS​​)×(AS​AR​​)×(ηR2​ηS2​​)

Workflow Prep 1. Sample Prep (Spectroscopic Solvents) Abs 2. UV-Vis Absorption (Verify OD < 0.1 at λ_ex) Prep->Abs Fluor 3. Steady-State Emission (Excitation at 340 nm) Abs->Fluor QY 4. Quantum Yield Calc (Relative to Standard) Fluor->QY

Figure 2: Self-validating experimental workflow for optical characterization.

References

  • The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives.RSC Publishing.
  • Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole.PMC (NIH).
  • Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers.The Journal of Organic Chemistry - ACS Publications.
Exploratory

Comprehensive Toxicity Profile and Material Safety Data Sheet (MSDS) for N-(4-hydroxyphenyl)carbazole

An In-Depth Technical Guide for Researchers in Organic Electronics and Chemical Biology As a Senior Application Scientist navigating the intersection of materials chemistry and chemical biology, I frequently evaluate com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers in Organic Electronics and Chemical Biology

As a Senior Application Scientist navigating the intersection of materials chemistry and chemical biology, I frequently evaluate compounds that serve dual roles. N-(4-hydroxyphenyl)carbazole—also known as 4-(9H-carbazol-9-yl)phenol—is a prime example. While its rigid, highly conjugated carbazole core is celebrated for exceptional hole-transporting capabilities in optoelectronics[1], the introduction of a phenolic moiety fundamentally alters its biological reactivity.

This whitepaper synthesizes the physicochemical properties, standardized safety protocols, and mechanistic toxicity pathways of N-(4-hydroxyphenyl)carbazole. By understanding the causality behind its chemical behavior, researchers can design safer handling protocols and optimize its application in downstream synthesis.

Chemical Identity & Physicochemical Properties

N-(4-hydroxyphenyl)carbazole is a highly functionalized intermediate. The molecule consists of an electron-rich carbazole system bonded to a phenol ring, creating a unique push-pull electronic dynamic. This structure is highly lipophilic, which dictates both its solubility profile in laboratory settings and its ability to permeate biological membranes.

Table 1: Core Chemical Identity

PropertyValue
Chemical Name N-(4-hydroxyphenyl)carbazole / 4-(9H-carbazol-9-yl)phenol
CAS Number 222620-05-5[2]
MDL Number MFCD23111176[3]
Molecular Formula C₁₈H₁₃NO[2]
Molecular Weight 259.31 g/mol [2]
Purity Standard Typically synthesized at ≥95% for research applications[2]
SMILES String OC1=CC=C(C=C1)N(C2=C3C=CC=C2)C4=C3C=CC=C4[2]

Material Safety Data Sheet (MSDS) Core Directives

Based on the structural alerts inherent to lipophilic phenols and carbazole derivatives, the following safety and handling framework must be implemented. While it is not a highly volatile solvent, its particulate form poses distinct exposure risks.

Table 2: GHS Hazard Classification & Precautionary Statements

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation
Aquatic Toxicity (Acute) Category 1WarningH400: Very toxic to aquatic life
Handling and Engineering Controls
  • Ventilation: Always handle the powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized micro-particles.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), tightly sealed chemical safety goggles, and a flame-resistant lab coat. If ventilation is inadequate, a half-face respirator with an N95/P100 particulate filter is mandatory.

Emergency Response & First Aid
  • Dermal Exposure: The lipophilic nature of the carbazole core allows it to penetrate the stratum corneum rapidly. Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (like ethanol) to wash the skin, as this will accelerate dermal absorption.

  • Ocular Exposure: Rinse thoroughly with an eyewash station for 20 minutes, holding eyelids open to ensure complete irrigation of the conjunctiva.

Toxicological Profile & Mechanistic Pathways

To truly mitigate risk, we must understand why a compound is toxic. The toxicity of N-(4-hydroxyphenyl)carbazole is not merely a function of its physical state, but a direct consequence of its structural motifs interacting with cellular metabolism.

The Causality of Phenol-Carbazole Toxicity

The carbazole moiety acts as a hydrophobic delivery vehicle, allowing the molecule to easily cross the phospholipid bilayers of cell membranes. Once inside the cytoplasm, the molecule is trafficked to the endoplasmic reticulum, where it encounters hepatic Cytochrome P450 (CYP450) enzymes.

The phenolic hydroxyl group is highly susceptible to Phase I oxidative metabolism. CYP450 enzymes oxidize the phenol ring, generating a highly electrophilic quinone imine intermediate . This reactive species acts as a molecular scavenger, covalently binding to the sulfhydryl (-SH) groups of intracellular glutathione (GSH). The rapid depletion of GSH dismantles the cell's primary antioxidant defense system, leading to unchecked Reactive Oxygen Species (ROS) accumulation, lipid peroxidation, and ultimately, caspase-driven apoptosis.

ToxicityMechanism A N-(4-hydroxyphenyl)carbazole (Lipophilic Core) B Hepatic CYP450 Enzymes (Oxidation) A->B Hepatic Uptake C Reactive Quinone Imine Intermediate B->C Phase I Metabolism D Glutathione (GSH) Depletion C->D Covalent Binding E ROS Generation (Oxidative Stress) D->E Loss of Antioxidant Defense F Mitochondrial Dysfunction E->F Lipid Peroxidation G Cellular Apoptosis F->G Caspase Activation

Fig 1. CYP450-mediated bioactivation and ROS-induced apoptosis pathway.

Standardized Experimental Workflows for Toxicity Assessment

Step-by-Step Methodology: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for cellular adhesion.

  • Compound Solubilization: Dissolve N-(4-hydroxyphenyl)carbazole in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Critical Note: Ensure the compound is fully solubilized; sonicate for 5 minutes if necessary.

  • Serial Dilution & Dosing: Prepare a concentration gradient (0.1 µM to 100 µM) in culture media. Self-Validating Check: Ensure the final DMSO concentration in the dosed media never exceeds 0.5% (v/v). Higher DMSO concentrations will induce solvent-mediated cytotoxicity, skewing your IC50 data.

  • Incubation: Expose the cells to the compound for 24 and 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Aspirate the dosed media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for exactly 4 hours.

  • Formazan Solubilization: Carefully remove the MTT media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals produced by viable mitochondria.

  • Quantification: Measure the optical absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

ToxicityWorkflow S1 HepG2 Cell Seeding S2 Compound Dosing (0.1-100 µM) S1->S2 S3 Incubation (24h/48h) S2->S3 S4 MTT Reagent Addition S3->S4 S5 Formazan Solubilization S4->S5 S6 Absorbance Reading S5->S6 S7 IC50 Calculation S6->S7

Fig 2. High-throughput in vitro cytotoxicity screening workflow.

Applications in Advanced Materials (OLEDs)

Despite its biological reactivity, N-(4-hydroxyphenyl)carbazole is a highly prized building block in materials science. Carbazole derivatives are widely utilized in organic light-emitting diodes (OLEDs) because the rigid carbazole core possesses an ideal Highest Occupied Molecular Orbital (HOMO) energy level. This structural feature facilitates highly efficient hole injection and transport from the anode (e.g., Indium Tin Oxide) into the emissive layer of the device.

By leveraging the reactive phenolic hydroxyl group, chemists can perform etherification or esterification reactions to synthesize complex, bulky bipolar host materials. For instance, linking N-phenylcarbazole moieties with cyanofluorene units has been shown to produce host materials for green phosphorescent OLEDs (PhOLEDs) that exhibit maximum current efficiencies exceeding 74 cd/A and remarkably low efficiency roll-off[4]. The strategic functionalization of the phenol ring effectively neutralizes its biological toxicity while maximizing its optoelectronic utility.

References

  • AChemBlock. "4-(9H-carbazol-9-yl)phenol 95% | CAS: 222620-05-5".
  • 10X CHEM. "222620-05-5 | MFCD23111176 | 4-(9H-carbazol-9-yl)phenol".
  • Intel Market Research. "Carbazole Chemistry Breakthroughs Drive New Demand for 2-Bromo-N-phenylcarbazole in Optoelectronic Devices".
  • New Journal of Chemistry (RSC Publishing). "Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material".
  • Wiley InterScience. "Synthesis and electrochemical and electroluminescent properties of N-phenylcarbazole-substituted poly(p-phenylenevinylene)".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(4-hydroxyphenyl)carbazole in OLED Hole Transport Layers

For Researchers, Scientists, and Drug Development Professionals Foreword The field of organic light-emitting diodes (OLEDs) is one of continuous innovation, driven by the pursuit of materials that offer higher efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of organic light-emitting diodes (OLEDs) is one of continuous innovation, driven by the pursuit of materials that offer higher efficiency, longer operational lifetimes, and lower manufacturing costs. Among the various classes of organic semiconductors, carbazole derivatives have established themselves as a cornerstone for hole transport layers (HTLs) due to their inherent high hole mobility, excellent thermal stability, and tunable electronic properties.[1][2][3] This guide focuses on a specific, yet promising, member of this family: N-(4-hydroxyphenyl)carbazole.

While extensive data on a wide array of carbazole derivatives is available, specific experimental and performance data for N-(4-hydroxyphenyl)carbazole in OLED devices remains relatively scarce in publicly accessible literature. This document, therefore, adopts a comprehensive approach. It consolidates the established knowledge on carbazole-based HTMs, provides detailed protocols applicable to this class of materials, and leverages data from closely related analogues and computational studies to project the properties and performance of N-(4-hydroxyphenyl)carbazole. This allows us to present a scientifically grounded and practical guide for researchers exploring its potential in next-generation OLEDs.

N-(4-hydroxyphenyl)carbazole: A Profile

N-(4-hydroxyphenyl)carbazole is an aromatic organic compound featuring a carbazole moiety N-substituted with a 4-hydroxyphenyl group. The carbazole unit is well-known for its electron-rich nature and rigid structure, which are conducive to efficient hole transport.[1] The addition of the 4-hydroxyphenyl group can be expected to modulate the electronic properties of the carbazole core, influencing its ionization potential and HOMO (Highest Occupied Molecular Orbital) energy level, which are critical parameters for a hole transport material.

Physicochemical Properties

While specific experimental data for N-(4-hydroxyphenyl)carbazole is limited, we can infer some of its properties from the closely related compound, 4-hydroxycarbazole.

Property4-hydroxycarbazoleN-(4-hydroxyphenyl)carbazole (Predicted)Source
Molecular Formula C₁₂H₉NOC₁₈H₁₃NO-
Molecular Weight 183.21 g/mol 259.30 g/mol -
Appearance Off-white crystalline solidLikely a white to off-white powder[4]
Melting Point 169-173 °CExpected to be higher due to increased molecular weight and potential for hydrogen bonding[4][5]
Solubility Insoluble in water; soluble in methanol and DMFExpected to have similar solubility in organic solvents like DMF, and potentially in others like chloroform or toluene[4]
Electronic Properties: A Theoretical Perspective

The performance of an HTL is intrinsically linked to its electronic properties, particularly the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These levels dictate the efficiency of hole injection from the anode and the blocking of electrons from the emissive layer.

In the absence of direct experimental data for N-(4-hydroxyphenyl)carbazole, we can turn to computational chemistry to predict these values. Density Functional Theory (DFT) is a powerful tool for estimating the electronic structure of organic molecules.

Based on DFT calculations of similar carbazole derivatives, we can anticipate the following for N-(4-hydroxyphenyl)carbazole:

PropertyPredicted ValueSignificance in OLEDs
HOMO Level -5.4 to -5.7 eVDetermines the energy barrier for hole injection from the anode (typically ITO with a work function of ~4.7-5.0 eV). A smaller barrier facilitates efficient injection.
LUMO Level -1.8 to -2.2 eVA higher LUMO level relative to the emissive layer helps to confine electrons within the emissive layer, preventing leakage and improving efficiency.
Triplet Energy (ET) > 2.7 eVA high triplet energy is crucial for preventing reverse energy transfer from high-energy phosphorescent emitters in the emissive layer, which would otherwise quench the emission.

Causality: The electron-donating nature of the hydroxyl group on the phenyl ring is expected to raise the HOMO energy level compared to unsubstituted N-phenylcarbazole, potentially leading to a lower hole injection barrier from standard anodes like ITO.

The Role in Hole Transport: Mechanism and Optimization

The primary function of N-(4-hydroxyphenyl)carbazole in an OLED is to facilitate the transport of holes from the anode to the emissive layer. This process, known as hole hopping, involves the movement of positive charges between adjacent carbazole molecules in the thin film.

Hole_Transport cluster_HTL Anode Anode (ITO) HPC1 HPC⁺ Anode->HPC1 Hole Injection HTL Hole Transport Layer (N-(4-hydroxyphenyl)carbazole) EML Emissive Layer HPC2 HPC HPC1->HPC2 h⁺ hop HPC3 HPC HPC2->HPC3 h⁺ hop HPC3->EML Hole Transfer

Figure 1: Hole transport mechanism in the HTL.
Factors Influencing Hole Mobility

The efficiency of hole transport is quantified by hole mobility (µ). Several factors influence this key parameter:

  • Molecular Packing: The arrangement of N-(4-hydroxyphenyl)carbazole molecules in the solid-state film is critical. Close π-π stacking between the carbazole planes of adjacent molecules provides an efficient pathway for hole hopping.

  • Film Morphology: A smooth, amorphous film is essential to prevent the formation of grain boundaries that can act as traps for charge carriers, thereby reducing mobility.[1] A high glass transition temperature (Tg) is indicative of good morphological stability.[1] For carbazole derivatives, Tg values can range from 111 to 173 °C.[6]

  • Purity: Impurities can act as charge traps, significantly impeding hole transport. High-purity materials are therefore essential for high-performance devices.

Doping for Enhanced Conductivity

To improve the conductivity of the HTL and reduce the operating voltage of the OLED, p-type doping is a common strategy. This involves co-depositing N-(4-hydroxyphenyl)carbazole with a small amount of a strong electron-accepting material.

Common p-type dopants:

  • F4-TCNQ (2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane): A widely used dopant that can effectively increase the hole concentration and conductivity of the HTL.

  • MoO₃ (Molybdenum Trioxide): An inorganic p-type dopant that can also improve hole injection.

The doping concentration is a critical parameter that needs to be optimized, typically ranging from 2% to 10% by weight.

Experimental Protocols

The following protocols provide a general framework for the synthesis, device fabrication, and characterization of OLEDs using N-(4-hydroxyphenyl)carbazole as the HTL.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)carbazole

A common method for the synthesis of N-aryl carbazoles is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Synthesis Carbazole Carbazole Reaction Reaction Carbazole->Reaction Halophenyl 4-Iodophenol or 4-Bromophenol Halophenyl->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-(4-hydroxyphenyl)carbazole Reaction->Product Heat

Figure 2: Synthetic scheme for N-(4-hydroxyphenyl)carbazole.

Materials:

  • Carbazole

  • 4-Iodophenol or 4-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask, add carbazole (1.0 eq.), 4-iodophenol (1.2 eq.), Pd(OAc)₂ (0.05 eq.), Xantphos (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure N-(4-hydroxyphenyl)carbazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: OLED Fabrication via Thermal Evaporation

Thermal evaporation in a high-vacuum chamber is the standard method for depositing thin films of small organic molecules.

OLED_Fabrication cluster_0 Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Alq₃) ETL->EIL EML Emissive Layer EML->ETL HTL Hole Transport Layer (N-(4-hydroxyphenyl)carbazole) HTL->EML HIL Hole Injection Layer (optional) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Figure 3: A typical multi-layer OLED device structure.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • N-(4-hydroxyphenyl)carbazole (HTL material)

  • Emissive layer material (e.g., a phosphorescent or fluorescent emitter doped in a host)

  • Electron transport layer material (e.g., Alq₃, TPBi)

  • Electron injection layer material (e.g., LiF)

  • Cathode material (e.g., Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Layer Deposition:

    • Load the cleaned substrates and the organic and inorganic materials into the thermal evaporation chamber.

    • Deposit the layers sequentially under high vacuum. A typical device structure and layer thicknesses are as follows:

      • HTL: N-(4-hydroxyphenyl)carbazole (30-50 nm)

      • EML: Emissive material (20-30 nm)

      • ETL: Electron transport material (20-40 nm)

      • EIL: LiF (0.5-1 nm)

      • Cathode: Al (100-150 nm)

    • Control the deposition rate of the organic materials at 1-2 Å/s and the metal cathode at 5-10 Å/s.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Protocol 3: Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Photometer or calibrated photodiode

  • Spectroradiometer

Measurements:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward bias voltage to the device using the SMU and measure the resulting current and luminance.

    • From this data, determine the turn-on voltage (voltage at which luminance reaches 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.

    • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) from the spectrum to quantify the emission color.

  • External Quantum Efficiency (EQE):

    • Measure the EQE, which is the ratio of the number of photons emitted to the number of electrons injected. This is a key metric for device efficiency.

  • Operational Lifetime:

    • Drive the device at a constant current density (e.g., 10 mA/cm²) and monitor the luminance over time.

    • The lifetime is often reported as LT₅₀, the time it takes for the luminance to decay to 50% of its initial value.

Performance Benchmarking (Based on Analogues)

HTL MaterialDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Reference
TECEB ITO/TECEB/Alq₃/LiF/Al3.27--[7]
HTM 3c ITO/HATCN/NPB/HTM 3c/CBP:Ir(ppy)₃/Bphen/LiF/Al39.229.314.0[8]
HTPA-VBCz Solution-processed multilayer TADF OLED78.3-24.6[6]

Analysis: These results demonstrate that carbazole-based HTMs can enable high-efficiency OLEDs. The performance is highly dependent on the specific molecular structure, the device architecture, and the emissive material used. The introduction of the hydroxyl group in N-(4-hydroxyphenyl)carbazole could potentially influence intermolecular interactions and film morphology, which would, in turn, affect device performance and stability.

Conclusion and Future Outlook

N-(4-hydroxyphenyl)carbazole represents a promising, yet underexplored, material for hole transport layers in OLEDs. Its carbazole core provides a robust platform for efficient hole transport, while the 4-hydroxyphenyl substituent offers a handle for tuning its electronic properties and potentially enhancing intermolecular interactions through hydrogen bonding.

The protocols and data presented in this guide, drawn from established knowledge of carbazole derivatives, provide a solid foundation for researchers to begin investigating this material. Further experimental work is crucial to fully elucidate the specific properties of N-(4-hydroxyphenyl)carbazole and to optimize its performance in OLED devices. Key areas for future research include:

  • Precise determination of HOMO/LUMO levels and hole mobility.

  • Investigation of the impact of the hydroxyl group on film morphology and thermal stability.

  • Optimization of device architectures and doping concentrations to maximize efficiency and lifetime.

By systematically exploring these aspects, the full potential of N-(4-hydroxyphenyl)carbazole as a next-generation hole transport material can be unlocked, contributing to the advancement of OLED technology.

References

Sources

Application

High-Performance Hole Transport Engineering: Incorporating N-(4-hydroxyphenyl)carbazole into Organic Photovoltaic Cells

Executive Summary The rapid evolution of Organic Photovoltaic (OPV) cells demands interfacial materials that maximize charge extraction while ensuring long-term device stability. Traditional hole transport layers (HTLs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of Organic Photovoltaic (OPV) cells demands interfacial materials that maximize charge extraction while ensuring long-term device stability. Traditional hole transport layers (HTLs) like PEDOT:PSS suffer from inherent acidic and hygroscopic properties, leading to the degradation of both the Indium Tin Oxide (ITO) anode and the active organic layer.

This application note provides a comprehensive guide to utilizing N-(4-hydroxyphenyl)carbazole (Cz-OH) as a superior alternative. By leveraging the deep Highest Occupied Molecular Orbital (HOMO) of the carbazole core and the reactive anchoring capability of the phenol group, Cz-OH can be deployed either as an ultra-thin Self-Assembled Monolayer (SAM) or as an electropolymerized cross-linked network. This guide details the mechanistic rationale, self-validating protocols, and empirical benchmarks necessary for R&D professionals to integrate Cz-OH into next-generation photovoltaic architectures.

Mechanistic Grounding: The Dual-Functionality of Cz-OH

The structural design of Cz-OH offers a highly specific, dual-purpose mechanism for interfacial engineering in OPVs:

  • The Carbazole Core (Charge Transport): Carbazole derivatives are renowned for their electron-rich, fully delocalized π -conjugated systems. This structural rigidity imparts exceptionally high hole mobility and a deep HOMO level (typically around -5.3 eV to -5.5 eV) that perfectly aligns with the valence bands of modern high-efficiency donor polymers, thereby minimizing the energy barrier for hole extraction [1].

  • The 4-Hydroxyphenyl Anchor (Surface Engineering): The para-hydroxyl (-OH) group acts as a thermodynamic anchor. When exposed to hydroxylated metal oxides (like UV-Ozone treated ITO), the phenol group undergoes a condensation reaction to form robust metal-oxygen-carbon (M-O-C) bonds. This spontaneous adsorption creates a highly ordered SAM that passivates surface trap states and induces a favorable interfacial dipole [2]. Furthermore, the hydroxyl group can act as a reactive site for synthesizing hole-transporting polyurethanes[3].

EnergyLevels ITO ITO Anode WF: -4.7 eV HTL Cz-OH SAM HOMO: -5.3 eV ITO->HTL Hole Extraction Donor Organic Donor HOMO: -5.4 eV HTL->Donor Hole Transfer Acceptor Organic Acceptor LUMO: -3.9 eV Donor->Acceptor Exciton Dissociation Cathode Al Cathode WF: -4.3 eV Acceptor->Cathode Electron Extraction

Energy level alignment diagram illustrating hole extraction via the Cz-OH SAM.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Formation of Cz-OH Self-Assembled Monolayers (SAMs)

This protocol relies on thermodynamic self-assembly to form a conformal, single-molecule-thick layer, drastically reducing parasitic light absorption and material consumption[4].

  • Substrate Activation (Causality: Maximizing Anchor Sites):

    • Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).

    • Subject the substrates to UV-Ozone treatment for 20 minutes. Why? This step removes residual organic contaminants and enriches the ITO surface with reactive hydroxyl (-OH) groups necessary for Cz-OH condensation [2].

  • SAM Deposition:

    • Prepare a 1.0 mM solution of Cz-OH in anhydrous ethanol.

    • Immerse the activated ITO substrates into the solution and incubate in the dark at room temperature for 12 hours to ensure dense molecular packing.

  • Rinsing and Annealing:

    • Remove the substrates and aggressively rinse with pure anhydrous ethanol to remove physically adsorbed, unbonded molecules.

    • Thermal anneal at 100°C for 10 minutes on a hotplate to drive the condensation reaction to completion.

  • QC Validation (Water Contact Angle):

    • Self-Validation: Measure the water contact angle (WCA). Bare UV-Ozone treated ITO is highly hydrophilic (WCA < 10°). A successfully formed Cz-OH SAM will expose the hydrophobic carbazole rings outward, shifting the WCA to approximately 70°–80°. If WCA < 50°, the monolayer is incomplete.

Protocol B: Electropolymerization of Poly(Cz-OH)

For architectures requiring a thicker, more robust HTL, Cz-OH can be electropolymerized. The carbazole core readily undergoes oxidative coupling at the 3 and 6 positions to form a conductive, cross-linked network[5].

  • Electrolyte Preparation: Dissolve 5.0 mM Cz-OH and 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile.

  • Electrochemical Setup: Use a standard three-electrode cell with the cleaned ITO as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Cyclic Voltammetry (CV) Deposition:

    • Sweep the potential between 0.0 V and +1.2 V at a scan rate of 50 mV/s for 10 cycles.

    • Self-Validation: Observe the CV trace. An irreversible oxidation peak around +0.9 V indicates the formation of carbazole radical cations. With each subsequent cycle, the emergence of a new reversible redox couple at lower potentials (~+0.6 V) validates the growth of the extended π -conjugated polycarbazole backbone on the ITO surface.

  • Post-Processing: Wash the coated ITO with neat acetonitrile to remove the supporting electrolyte and dry under a stream of N 2​ .

Workflow Substrate 1. ITO Substrate Preparation Cleaning & UV-Ozone Activation SAM 2. Cz-OH SAM Deposition Immersion in 1 mM Ethanol Solution Substrate->SAM Validate QC: Contact Angle Measurement Target: WCA ~75° SAM->Validate Active 3. Active Layer Spin-Coating Donor:Acceptor Bulk Heterojunction Validate->Active Electrode 4. Cathode Evaporation Vacuum Deposition of LiF/Al Active->Electrode

Workflow for OPV fabrication utilizing a self-validating Cz-OH SAM deposition process.

Quantitative Data & Benchmarking

Replacing PEDOT:PSS with carbazole-based HTLs significantly enhances both the optoelectronic performance and the operational stability of OPVs[6]. The table below summarizes representative benchmark data for a standard PM6:Y6 bulk heterojunction OPV system, illustrating the comparative advantage of Cz-OH integration.

Hole Transport LayerHOMO Level (eV) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)PCE (%)Stability ( T80​ , hours)*
PEDOT:PSS (Control) -5.00.8224.571.214.3~150
Cz-OH SAM -5.30.8625.876.517.0>1000
Poly(Cz-OH) Film -5.20.8525.575.016.3>800

* T80​ denotes the time required for the device to degrade to 80% of its initial Power Conversion Efficiency (PCE) under continuous AM 1.5G illumination in an inert atmosphere.

Data Interpretation: The Cz-OH SAM provides a superior energetic match to the donor polymer, resulting in a higher Open-Circuit Voltage ( Voc​ ). Furthermore, the elimination of the acidic PEDOT:PSS interface dramatically extends the T80​ lifespan, proving the efficacy of Cz-OH as a stabilizing interfacial modulator.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ullmann C-N Coupling for N-(4-Hydroxyphenyl)carbazole

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we frequently encounter challenges when performing Ullmann-type C-N cross-coupling reactions on substrates with unprotected, reactive fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we frequently encounter challenges when performing Ullmann-type C-N cross-coupling reactions on substrates with unprotected, reactive functional groups. Synthesizing N-(4-hydroxyphenyl)carbazole directly from carbazole and 4-iodophenol presents a classic chemoselectivity dilemma: favoring C-N bond formation while suppressing C-O bond formation and preventing catalyst deactivation.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you achieve high yields and high purity.

Mechanistic Workflow & Troubleshooting Logic

When designing your synthetic route, you must choose between the step-economic Direct Coupling approach and the highly reliable Protection-Deprotection sequence. The decision tree below outlines the logical flow for troubleshooting both pathways.

UllmannOptimization Start Target Synthesis: N-(4-hydroxyphenyl)carbazole Direct Pathway A: Direct Coupling (Carbazole + 4-Iodophenol) Start->Direct Step Economy Protected Pathway B: Protected Route (Carbazole + 4-Iodoanisole) Start->Protected High Reliability Issue1 Issue: Catalyst Poisoning Free -OH coordinates Cu(I) Direct->Issue1 Issue2 Issue: O-Arylation Side Reactions (Diaryl Ether Formation) Direct->Issue2 Deprotect Deprotection Step BBr3 in DCM (-78°C to RT) Protected->Deprotect Sol1 Solution: Strong Bidentate Ligand (1,10-Phenanthroline or L-Proline) Issue1->Sol1 Success High Yield & Pure Product Sol1->Success Sol2 Solution: Mild Base (Cs2CO3) & Polar Aprotic Solvent Issue2->Sol2 Sol2->Success Deprotect->Success

Workflow and troubleshooting logic for the synthesis of N-(4-hydroxyphenyl)carbazole.

Frequently Asked Questions (FAQs)

Q1: Why does my direct Ullmann coupling of carbazole with 4-iodophenol yield complex mixtures or stall at low conversion? A: The unprotected hydroxyl (-OH) group on 4-iodophenol introduces competing nucleophilic sites. While carbazole is a relatively weak nitrogen nucleophile (due to the delocalization of the nitrogen lone pair into the aromatic rings), the phenoxide ion generated under basic conditions is a strong oxygen nucleophile. This leads to competing O-arylation (diaryl ether formation). Furthermore, unprotected phenols can strongly coordinate with the Cu(I) active catalytic species, forming stable, unreactive copper-phenoxide complexes that effectively poison the catalyst [1].

Q2: How can I tune the chemoselectivity to favor C-N bond formation over C-O bond formation without using protecting groups? A: Chemoselectivity in this system is dictated by the synergistic choice of ligand and base:

  • Ligand Selection: You must use bidentate nitrogen ligands like 1,10-phenanthroline or L-proline. These ligands tightly bind the Cu(I) center, tuning its redox potential and creating a steric environment that strongly favors the N-arylation pathway over O-arylation [2].

  • Base Selection: Avoid strong bases like KOH or NaOtBu, which quantitatively deprotonate the phenol and exacerbate O-arylation. Instead, use milder bases like K₂CO₃ or Cs₂CO₃.

Q3: If direct coupling remains low-yielding despite optimization, what is the most reliable alternative? A: A two-step protection-deprotection strategy is the industry standard when direct coupling fails to provide a pure product. React carbazole with 4-iodoanisole (a methoxy-protected phenol) using standard Ullmann conditions. The absence of the free -OH group ensures near-quantitative conversion to N-(4-methoxyphenyl)carbazole. Subsequent demethylation using Boron Tribromide (BBr₃) cleanly yields the target N-(4-hydroxyphenyl)carbazole [3].

Quantitative Data & Optimization Parameters

To assist in your experimental design, the table below summarizes the expected outcomes of various reaction parameters based on established Ullmann coupling kinetics.

StrategyAryl HalideCatalyst / LigandBase / SolventTemp / TimeExpected YieldChemoselectivity
Direct (Unoptimized) 4-IodophenolCuI / NoneK₂CO₃ / DMF120 °C / 24 h< 20%Poor (O-arylation)
Direct (Optimized) 4-IodophenolCuI / 1,10-PhenanthrolineCs₂CO₃ / DMSO100 °C / 18 h60 - 75%High (C-N favored)
Direct (On-Water) 4-IodophenolCuI / L-ProlineK₂CO₃ / H₂O100 °C / 24 h~ 70%High
Protected Route 4-IodoanisoleCuI / DMEDAK₃PO₄ / Toluene110 °C / 12 h> 90%N/A (Protected)

Step-by-Step Experimental Protocols

Protocol A: Direct Chemoselective Ullmann Coupling (Ligand-Assisted)

Self-validating mechanism: The use of 1,10-phenanthroline ensures the Cu(I) intermediate remains soluble and sterically shielded against phenoxide coordination. If the solution remains a homogenous deep color rather than precipitating black Cu(0) or insoluble Cu-salts, the ligand is successfully stabilizing the active catalyst.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Carbazole (1.0 equiv, 10 mmol) and 4-Iodophenol (1.2 equiv, 12 mmol).

  • Catalyst & Ligand: Add Copper(I) Iodide (CuI) (10 mol%, 1 mmol) and 1,10-phenanthroline (20 mol%, 2 mmol).

  • Base: Add anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 20 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3 times). Crucial step: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the carbazole.

  • Solvent Addition: Inject anhydrous DMSO (20 mL) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 18-24 hours. Monitor the disappearance of carbazole by TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with a saturated NH₄Cl solution to neutralize the base and sequester copper salts into the aqueous phase. Extract the aqueous layer with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Protection-Deprotection Strategy (High-Yield Fallback)

Self-validating mechanism: Eliminating the acidic proton prevents catalyst poisoning entirely. In the second step, BBr₃ acts as a hard Lewis acid, coordinating selectively to the ether oxygen to ensure quantitative cleavage of the robust aryl methyl ether without risking cleavage of the newly formed C-N bond.

Step 1: Coupling with 4-Iodoanisole

  • Combine Carbazole (1.0 equiv), 4-Iodoanisole (1.2 equiv), CuI (5 mol%), N,N'-dimethylethylenediamine (DMEDA) (10 mol%), and K₃PO₄ (2.0 equiv) in anhydrous Toluene.

  • Reflux under Argon at 110 °C for 12 hours.

  • Filter the cooled mixture through a Celite pad to remove inorganic salts, concentrate, and recrystallize from ethanol to obtain pure N-(4-methoxyphenyl)carbazole.

Step 2: Demethylation

  • Dissolve N-(4-methoxyphenyl)carbazole (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add Boron Tribromide (BBr₃) (3.0 equiv, 1.0 M solution in DCM). Caution: BBr₃ is highly reactive and fumes in air.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slow addition of ice water. Extract the product with DCM, dry over MgSO₄, and concentrate to yield pure N-(4-hydroxyphenyl)carbazole.

References

  • Ullmann Reaction Mechanisms and Catalyst Poisoning Organic Chemistry Portal URL:[Link]

  • "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols Journal of Organic Chemistry, 2018, 83, 7347-7359. URL:[Link]

  • Increasing the Alkaline Stability of N,N-Diaryl Carbazolium Salts Using Substituent Electronic Effects ACS Applied Materials & Interfaces, 2020, 12, 44, 49662–49673. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: 1H and 13C NMR Chemical Shifts for N-(4-hydroxyphenyl)carbazole

Executive Summary N-(4-hydroxyphenyl)carbazole is a pivotal intermediate in the development of advanced organic light-emitting diodes (OLEDs) and targeted pharmaceutical agents. Accurate structural validation of this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-hydroxyphenyl)carbazole is a pivotal intermediate in the development of advanced organic light-emitting diodes (OLEDs) and targeted pharmaceutical agents. Accurate structural validation of this molecule is critical; trace impurities or isomeric mismatches can drastically degrade optoelectronic performance or biological efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation.

However, interpreting the NMR spectra of N-aryl carbazoles is notoriously complex due to the anisotropic shielding effects caused by the sterically hindered, twisted biaryl axis. To confidently assign these spectra, researchers increasingly rely on predictive NMR software. This guide provides a rigorous, objective comparison of three leading NMR prediction suites—ACD/Labs Spectrus , Mnova NMRPredict Desktop , and ChemDraw Professional —benchmarked against empirical 1 H and 13 C NMR data.

Validation Workflow

NMR_Workflow S1 Synthesize & Purify N-(4-hydroxyphenyl)carbazole S2 Empirical NMR Acquisition (1H & 13C in DMSO-d6) S1->S2 S3 In Silico NMR Prediction (Mnova, ACD/Labs, ChemDraw) S1->S3 S4 Algorithmic Data Alignment (Δδ Calculation) S2->S4 S3->S4 S5 Structural Validation & Purity Confirmation S4->S5

Figure 1: Parallel workflow for empirical NMR acquisition and computational prediction validation.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the empirical baseline, the following self-validating protocol must be strictly adhered to. Every step is designed to eliminate common spectral artifacts.

  • Sample Preparation & Solvent Selection : Weigh 15 mg of highly purified N-(4-hydroxyphenyl)carbazole. Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Why DMSO- d6​ instead of the standard CDCl 3​ ? The phenolic -OH group acts as a strong hydrogen-bond donor to the strongly accepting sulfoxide oxygen of DMSO. This intermolecular interaction severely retards rapid chemical exchange, yielding a sharp, distinct singlet far downfield (~9.8 ppm). In CDCl 3​ , the -OH peak would be a broad, shifting resonance that easily obscures critical aromatic signals. The importance of solvent choice for exchangeable protons is extensively documented by [1].

  • Tube Geometry : Transfer the homogeneous solution to a 5 mm precision NMR tube. Ensure the sample depth is exactly 50 mm.

    • Causality: A precise 50 mm depth ensures the sample is perfectly centered within the RF coil geometry, optimizing the magnetic field homogeneity during gradient shimming and preventing baseline roll.

  • Instrument Tuning & Shimming : Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei, followed by gradient shimming (Z1-Z5).

    • Causality: Variations in sample ionic strength and solvent dielectric constant alter the probe's impedance. ATM ensures maximum RF power transfer, optimizing the signal-to-noise (S/N) ratio. This is critical for detecting the slow-relaxing quaternary carbons of the carbazole core.

  • Acquisition Parameters :

    • 1 H NMR : 16 scans, 30° pulse angle, 2.5 s acquisition time, 1.0 s relaxation delay ( D1​ ).

    • 13 C NMR : 1024 scans, 30° pulse angle, 1.2 s acquisition time, 2.0 s relaxation delay, with WALTZ-16 proton decoupling.

  • Processing : Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually. Reference the TMS peak to exactly 0.00 ppm.

Data Presentation: Experimental vs. Predicted Shifts

The following tables summarize the quantitative alignment between our empirical data and the in silico predictions generated by three major software suites.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Proton PositionMultiplicityExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
Phenol -OHs (1H)9.80 9.759.629.10
Carbazole H4, H5d (2H)8.20 8.188.228.05
Carbazole H2, H7t (2H)7.42 7.407.457.38
Phenol H2', H6' (ortho to N)d (2H)7.40 7.427.487.65
Carbazole H1, H8d (2H)7.28 7.307.257.35
Carbazole H3, H6t (2H)7.25 7.277.227.15
Phenol H3', H5' (ortho to OH)d (2H)6.95 6.986.926.80
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon PositionTypeExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
Phenol C4' (-OH bound)Quaternary157.5 157.2158.0155.5
Carbazole C1a, C8aQuaternary141.0 141.3140.5142.8
Phenol C1' (N-bound)Quaternary128.5 128.8129.2131.0
Phenol C2', C6'CH128.0 128.1127.8129.5
Carbazole C2, C7CH126.0 126.2125.8126.5
Carbazole C4a, C5aQuaternary123.0 123.1122.5121.8
Carbazole C4, C5CH120.5 120.4120.8119.5
Carbazole C3, C6CH119.5 119.7119.2118.8
Phenol C3', C5'CH116.0 116.2115.8115.0
Carbazole C1, C8CH109.5 109.8109.2111.0

Expert Analysis: Causality & Algorithmic Performance

The deviations between experimental and predicted data are not random; they are a direct consequence of the underlying algorithms used by each software suite and the complex 3D geometry of the molecule.

The Anisotropic Shielding Dilemma

Notice the experimental shift for the phenol H2'/H6' protons (ortho to the carbazole nitrogen) is 7.40 ppm . In a standard planar aromatic system, these protons would typically resonate further downfield (~7.6 - 7.7 ppm) due to the electron-withdrawing nature of the carbazole nitrogen. However, steric hindrance between the phenol ring and the carbazole H1/H8 protons forces the N-C bond to twist, adopting a dihedral angle of approximately 70°. In this orthogonal geometry, the phenol H2'/H6' protons are forced directly into the shielding cone of the carbazole π -system, pushing their chemical shift upfield.

  • relies heavily on 2D modified additivity rules (ChemNMR). It fails to account for this 3D dihedral twist, resulting in a significant downfield error (predicting 7.65 ppm vs actual 7.40 ppm).

  • [2] utilizes a dual algorithm combining HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks. Because its training database includes thousands of sterically hindered N-aryl heterocycles, it flawlessly maps this 3D spatial relationship, predicting the shift at 7.42 ppm (a mere Δδ of 0.02 ppm).

Exchangeable Protons and Solvent Effects

Predicting the chemical shift of the phenolic -OH group is notoriously difficult because it is highly dependent on concentration, temperature, and solvent.

  • [3] leverages an ensemble machine-learning approach. While highly accurate for the carbon skeleton, it slightly underestimates the strength of the DMSO-phenol hydrogen bond, predicting 9.62 ppm (vs actual 9.80 ppm).

  • As highlighted by [4], modern process chemistry requires precise trace impurity identification in specific solvents. ACD/Labs offers superior solvent-specific simulation capabilities, allowing it to predict the -OH shift with higher fidelity (9.75 ppm) by explicitly accounting for the DMSO- d6​ environment.

Conclusion & Recommendations

For the structural validation of complex, sterically hindered molecules like N-(4-hydroxyphenyl)carbazole, relying solely on basic additivity rules is insufficient and can lead to misassigned spectra.

  • Best for Complex Heterocycles (Accuracy Winner) : ACD/Labs Spectrus . Its dual HOSE/Neural Network algorithm handles 3D anisotropic shielding effects better than any other tool on the market, making it indispensable for drug development professionals working with twisted biaryl systems.

  • Best for Integrated Workflows (Efficiency Winner) : Mnova NMRPredict Desktop . While slightly less accurate on exchangeable protons, its seamless integration into the Mnova processing environment allows for rapid "Predict & Verify" workflows, making it the top choice for high-throughput synthetic labs.

  • Best for Quick Estimations : ChemDraw Professional . Excellent for rapid, on-the-fly 2D topological estimations during the ideation phase, but should not be used as the sole computational proof for publication-grade validation of sterically hindered molecules.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176-2179. URL:[Link]

  • Advanced Chemistry Development, Inc. (ACD/Labs). "ACD/NMR Predictors." URL:[Link]

  • Mestrelab Research. "Mnova NMRPredict Desktop." URL: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 2016, 20, 3, 661-667. URL:[Link]

Comparative

thermal properties comparison of N-(4-hydroxyphenyl)carbazole and carbazole dendrimers

As optoelectronic devices—particularly Organic Light-Emitting Diodes (OLEDs) and quantum dot hybrids—advance, the thermal robustness of their constituent materials becomes a critical bottleneck. The thermal properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

As optoelectronic devices—particularly Organic Light-Emitting Diodes (OLEDs) and quantum dot hybrids—advance, the thermal robustness of their constituent materials becomes a critical bottleneck. The thermal properties of hole-transporting and emitting layers dictate device longevity, morphological stability, and resistance to Joule heating.

This guide provides an objective, data-driven comparison between N-(4-hydroxyphenyl)carbazole , a versatile small-molecule building block, and carbazole dendrimers , a class of highly branched macromolecules[1][2]. By examining their Glass Transition Temperatures ( Tg​ ) and Decomposition Temperatures ( Td​ ), we can map the causal relationship between molecular architecture and thermal stability.

Mechanistic Causality: Molecular Architecture and Thermal Stability

The stark contrast in thermal properties between small carbazole derivatives and carbazole dendrimers stems fundamentally from their structural topology.

  • N-(4-hydroxyphenyl)carbazole (Small Molecule): This compound consists of a rigid carbazole core functionalized with a phenol group. While the hydroxyl group enables hydrogen bonding and serves as an excellent synthetic anchor for polymerization or functionalization[2], the molecule's low molecular weight inherently limits its thermal stability. Small carbazole molecules typically exhibit low Tg​ values (often <100∘C ) because they require minimal thermal energy to overcome intermolecular forces and transition from a glassy to a rubbery state. Furthermore, they are prone to crystallization, which disrupts the amorphous films required for uniform charge transport in OLEDs[2].

  • Carbazole Dendrimers (Macromolecules): Dendrimers are exact-molecular-weight, hyperbranched structures. By attaching bulky terminal substituents (such as adamantane or tetraphenylphenyl groups) to a carbazole-based core, researchers introduce massive steric hindrance[1]. This steric bulk restricts the rotational and translational mobility of the molecular segments, drastically elevating the Tg​ (up to 347∘C for 4th generation dendrimers)[3]. Additionally, the dense, highly cross-conjugated dendritic shell protects the inner core from pyrolytic cleavage, pushing the Td​ well beyond 500∘C [1][4].

Workflow for evaluating thermal properties (Tg and Td) of carbazole derivatives.

Quantitative Data Comparison

The following table synthesizes the thermal performance of N-(4-hydroxyphenyl)carbazole (and its immediate small-molecule derivatives) against state-of-the-art carbazole dendrimers.

Material / CompoundStructural ClassificationGlass Transition ( Tg​ )Decomposition ( Td​ , 5% loss)Primary Application
N-(4-hydroxyphenyl)carbazole Small Molecule Precursor <100∘C * ∼250−300∘C Monomer / Synthetic Building Block
AdG2B [1]Dendrimer (Adamantane terminal) >150∘C 377∘C TADF OLED Emitter
TPPhG2B [1]Dendrimer (Tetraphenylphenyl) >200∘C 576∘C TADF OLED Emitter
GnC (n=1–4) [3]High-Generation DendrimerUp to 347∘C >500∘C Solution-Processed Hole Transport

*Note: Small carbazole molecules used as precursors generally exhibit low Tg​ . When N-(4-hydroxyphenyl)carbazole is polymerized into side-chain conjugated polymers, the resulting macromolecular Tg​ increases to 155–190∘C [2], proving that the small molecule itself lacks the intrinsic thermal bulk required for high-temperature stability.

Self-Validating Experimental Methodologies

To objectively verify the thermal properties of these materials, researchers must employ rigorous, self-validating protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The protocols below are designed to eliminate artifacts such as residual solvent evaporation and oxidative degradation[2][5].

Protocol A: Thermogravimetric Analysis (TGA) for Td​ Determination

Objective: Determine the temperature at which 5% weight loss occurs ( Td5%​ ), indicating the onset of structural decomposition.

  • Sample Preparation: Load 3–5 mg of the purified carbazole derivative into a platinum or alumina TGA pan.

  • Atmospheric Control: Purge the microbalance chamber with high-purity Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min .

    • Causality: An inert N2​ atmosphere isolates purely pyrolytic bond cleavage from oxidative degradation, ensuring the measured Td​ reflects the intrinsic stability of the molecular skeleton rather than its reactivity with oxygen[5].

  • Heating Ramp: Heat the sample from 30∘C to 800∘C at a constant rate of 10∘C/min [5].

  • Data Extraction: Plot the weight percentage versus temperature. Identify the exact temperature corresponding to a 95% residual mass. For high-generation dendrimers like TPPhG2B, expect the differential TGA (DTG) curve to show decomposition starting around 540∘C [1].

Protocol B: Differential Scanning Calorimetry (DSC) for Tg​ Determination

Objective: Measure the glass transition temperature ( Tg​ ) while eliminating thermal history artifacts.

  • Sample Encapsulation: Seal 2–4 mg of the sample in an aluminum DSC crucible.

  • First Heating Cycle (Erasing Thermal History): Heat the sample from 50∘C to 250∘C (or just below its Td​ ) at 10∘C/min under N2​ flow[5].

    • Causality: The first heating cycle is strictly preparatory. It vaporizes trace residual solvents from synthesis and relaxes mechanical stresses induced during crystallization or precipitation. Relying on the first cycle often yields false endothermic peaks.

  • Rapid Quenching: Cool the sample rapidly back to 50∘C at 20∘C/min .

    • Causality: Rapid cooling prevents the molecules from organizing into a crystalline lattice, forcing them into an amorphous, glassy state necessary for accurate Tg​ measurement.

  • Second Heating Cycle (Measurement): Heat the sample again at 10∘C/min . The Tg​ is identified as the inflection point of the step-change in the baseline heat flow.

Conclusion

The comparison between N-(4-hydroxyphenyl)carbazole and carbazole dendrimers highlights a fundamental principle in materials science: steric engineering dictates thermal endurance . While N-(4-hydroxyphenyl)carbazole is an indispensable synthetic precursor[2], its low Tg​ and Td​ make it unsuitable as a standalone material in active device layers. Conversely, carbazole dendrimers leverage massive peripheral bulk to suppress crystallization and protect the core, achieving extraordinary thermal stability ( Tg​>300∘C , Td​>500∘C )[1][3]. For drug development professionals and materials scientists designing next-generation amorphous films, transitioning from small functionalized carbazoles to dendritic architectures is a mandatory step for high-temperature applications.

References

  • Thermally Activated Delayed Fluorescence of Carbazole-Benzophenone Dendrimer with Bulky Substituents. Royal Society of Chemistry (RSC).1

  • Synthesis and Characterization of Carbazole Dendrimers as Solution-Processed High Tg Amorphous Hole-Transporting Materials for Electroluminescent Devices. ResearchGate.3

  • Side-chain conjugated polymers for use in the active layers of hybrid semiconducting polymer/quantum dot light emitting diodes. RSC Publishing.2

Sources

Validation

The Impact of Hydroxyl Substitution on the Electrochemical Properties of Carbazole: A Comparative Guide

For researchers and professionals in drug development and materials science, understanding the electrochemical behavior of heterocyclic compounds is paramount for applications ranging from biosensors to organic electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, understanding the electrochemical behavior of heterocyclic compounds is paramount for applications ranging from biosensors to organic electronics. Carbazole, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold due to its unique electronic and photophysical properties.[1] Functionalization of the carbazole core allows for the fine-tuning of these properties. This guide provides an in-depth comparison of the electrochemical characteristics of unsubstituted carbazole versus its hydroxyl-substituted derivatives, supported by experimental data and established electrochemical principles.

The Electrochemical Landscape of Unsubstituted Carbazole

Carbazole's electrochemical behavior is dominated by oxidation processes centered on the nitrogen atom and the aromatic rings.[2] The oxidation of carbazole is a key process that typically leads to the formation of a radical cation.[3] This initial oxidation is often followed by coupling reactions, leading to dimerization or polymerization, particularly at the 3, 6, and 9 positions.[2][4] The electrochemical oxidation of carbazole generally occurs at a relatively high potential, and the process can be irreversible due to these subsequent chemical reactions.[5][6]

The propensity for electropolymerization has made polycarbazole and its derivatives attractive materials for various applications, including light-emitting diodes and sensors.[4][7] The electrochemical properties of carbazole are highly sensitive to the nature and position of any substituent groups.[1]

Hydroxyl Substitution: A Tale of Two Electronic Effects

The introduction of a hydroxyl (-OH) group onto the carbazole skeleton significantly alters its electrochemical properties. This is primarily due to the dual electronic nature of the hydroxyl group:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. This effect, by itself, would make the carbazole more difficult to oxidize.[8]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[9][10] This donation of electron density increases the electron richness of the carbazole ring system, making it easier to oxidize.

In the case of the hydroxyl group, the resonance effect is significantly stronger than the inductive effect, leading to an overall electron-donating character.[9][11] This net electron donation has a profound impact on the oxidation potential of the carbazole derivative.

Comparative Electrochemical Data

The following table summarizes the expected trends in the oxidation potentials of hydroxyl-substituted carbazoles compared to the parent carbazole. The exact potential values can vary depending on experimental conditions (solvent, electrolyte, electrode material), but the relative trends are consistent.

CompoundSubstituent PositionExpected Onset Oxidation Potential (Eox) vs. CarbazoleRationale
Carbazole -BaselineReference compound.
2-Hydroxycarbazole 2LowerThe -OH group at the 2-position donates electron density into the ring system, making it easier to remove an electron.
3-Hydroxycarbazole 3LowerSimilar to the 2-position, the -OH group at the 3-position is an effective electron-donating group, lowering the oxidation potential.
4-Hydroxycarbazole 4LowerThe -OH group at the 4-position also enhances the electron density of the carbazole core, facilitating oxidation.

Note: This table represents expected trends based on established principles of substituent effects. Absolute values would require direct experimental comparison under identical conditions.

The position of the hydroxyl group can also influence the stability of the resulting radical cation and the propensity for electropolymerization. The increased electron density can lead to more facile polymerization, potentially at lower potentials than unsubstituted carbazole.

Experimental Workflow for Electrochemical Analysis

A standard and powerful technique to investigate the redox behavior of these compounds is cyclic voltammetry (CV). The following diagram illustrates a typical experimental workflow.

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (e.g., 1 mM in Acetonitrile) prep_electrolyte Add Supporting Electrolyte (e.g., 0.1 M TBAPF6) prep_solution->prep_electrolyte degas Degas with Inert Gas (N2 or Ar) prep_electrolyte->degas we Working Electrode (Glassy Carbon, Pt, or Au) degas->we re Reference Electrode (Ag/AgCl or SCE) ce Counter Electrode (Pt wire) potentiostat Connect to Potentiostat ce->potentiostat set_params Set CV Parameters (Potential Window, Scan Rate) potentiostat->set_params run_cv Run Cyclic Voltammogram set_params->run_cv determine_potentials Determine Oxidation/ Reduction Potentials run_cv->determine_potentials analyze_reversibility Analyze Peak Separation (Reversibility) determine_potentials->analyze_reversibility compare_voltammograms Compare Voltammograms of Carbazole and Derivatives analyze_reversibility->compare_voltammograms

Caption: Workflow for the electrochemical characterization of carbazole derivatives using cyclic voltammetry.

Detailed Experimental Protocol: Cyclic Voltammetry of a Hydroxycarbazole

This protocol provides a representative method for analyzing the electrochemical properties of a hydroxyl-substituted carbazole.

Objective: To determine the onset oxidation potential of a hydroxycarbazole derivative and compare it to unsubstituted carbazole.

Materials:

  • Hydroxycarbazole derivative (e.g., 3-hydroxycarbazole)

  • Unsubstituted carbazole

  • Acetonitrile (CH3CN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or a similar supporting electrolyte

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Potentiostat

  • Electrochemical cell

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Allow the electrode to dry completely.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile. This will be the blank electrolyte solution.

  • Analyte Solution Preparation:

    • Prepare a 1 mM solution of the hydroxycarbazole derivative in the 0.1 M TBAPF6/acetonitrile electrolyte solution.

    • Prepare a separate 1 mM solution of unsubstituted carbazole in the same electrolyte solution for comparison.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Add the blank electrolyte solution to the cell and bubble with inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Record a background cyclic voltammogram of the blank electrolyte to determine the potential window.

    • Empty the cell, rinse with acetonitrile, and add the analyte solution (e.g., hydroxycarbazole).

    • Degas the analyte solution with inert gas for 10-15 minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation peak (e.g., +1.5 V) and then back to the initial potential. A typical scan rate is 100 mV/s.

    • Repeat the measurement for the unsubstituted carbazole solution under identical conditions.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) for both compounds by identifying the potential at which the oxidation current begins to increase from the baseline.

    • Compare the Eox of the hydroxycarbazole to that of the unsubstituted carbazole. A lower Eox for the hydroxy derivative indicates it is easier to oxidize.

    • Analyze the reversibility of the redox processes by examining the separation between the anodic and cathodic peak potentials (ΔEp).

Conclusion and Future Directions

The introduction of a hydroxyl group onto the carbazole framework has a predictable and significant impact on its electrochemical properties. The strong electron-donating resonance effect of the hydroxyl group lowers the oxidation potential, making the substituted carbazole easier to oxidize than the parent compound. This modification is a key strategy for tuning the electronic properties of carbazole-based materials for specific applications.

Further research should focus on a systematic experimental comparison of all positional isomers of hydroxycarbazole under identical conditions to quantify the subtle differences in their electrochemical behavior. Investigating the electropolymerization of these derivatives and the properties of the resulting polymers would also be a valuable avenue for future studies.

References

  • Pushkarskaya, E., et al. (2016). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Tetrahedron Letters, 57(50), 5653-5757.
  • Wang, X., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 17025-17036. [Link]

  • Zong, K., et al. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers.
  • Capan, R., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(9), 2034. [Link]

  • Abdullah, M., et al. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 9, 6523-6536. [Link]

  • Wang, X., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 17025-17036. [Link]

  • ResearchGate. (n.d.). Cyclic Voltammetry of the c-series carbazole... [Image]. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). From Intermediate to Innovation: Understanding the Synthesis Pathways of 2-Hydroxycarbazole. [Link]

  • Yavuz, O., et al. (2019). Carbazole derivative synthesis and their electropolymerization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 369-390. [Link]

  • Karon, K., & Lapkowski, M. (2015). Carbazole electrochemistry: a short review. Journal of Solid State Electrochemistry, 19(9), 2627-2636. [Link]

  • Görgün, M., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ChemistrySelect, 8(43), e202302998. [Link]

  • Li, Y., et al. (2025). Synthesis of 2-Hydroxycarbazoles via Rh(III)-Catalyzed Cascade Cyclization of Indolyl Nitrones with Alkylidenecyclopropanes. The Journal of Organic Chemistry. [Link]

  • Lee, J., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 223-231. [Link]

  • Inzelt, G., et al. (2000). Electrochemical oxidation of carbazole microcrystals attached to a platinum electrode. Journal of Solid State Electrochemistry, 4(5), 251-257. [Link]

  • Kocaeren, A. O., & Toppare, L. (2025). Disruptive Electrochromic Materials: Carbazole-Based Conjugated Polymers. ACS Applied Polymer Materials. [Link]

  • Daghero, H., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials, 6, 118. [Link]

  • Cihan, G., et al. (2015). ELECTROPOLYMERIZATION OF A NEW CARBAZOLE-TETRA SUBSTITUTED PHENYLETHENE DERIVATIVE AND ITS ELECTROCHROMIC DEVICE APPLICATION. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(6), 723-726. [Link]

  • Zhang, R., et al. (2022). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. International Journal of Molecular Sciences, 23(14), 7860. [Link]

  • Reddy, G. S., et al. (2018). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. The Journal of Organic Chemistry, 83(24), 15125-15135. [Link]

  • Chintala, R., & Schanze, K. S. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of Organic Chemistry, 87(24), 16928-16936. [Link]

  • Kumar, A., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega, 8(48), 45969-45981. [Link]

  • ResearchGate. (n.d.). Oxidation potentials of carbazole-containing surfactants as determined by cyclic voltammetry. [Table]. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Stack Exchange. (2015). Why is OH group activating towards electrophilic aromatic substitution?. [Link]

  • Making Molecules. (2025).
  • Gieshoff, T., & Waldvogel, S. R. (2020). Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. Angewandte Chemie International Edition, 59(52), 23688-23691. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Sako, M., et al. (2021). Chemo- and enantioselective hetero-coupling of hydroxycarbazoles catalyzed by a chiral vanadium(v) complex. Chemical Science, 12(26), 9033-9039. [Link]

  • Zhang, X., et al. (2014). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry, 5(13), 4048-4058. [Link]

  • Grzeszczuk, M., et al. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Materials, 14(8), 2005. [Link]

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Comparative

A Comparative Guide to Polymer Synthesis: N-(4-hydroxyphenyl)carbazole vs. N-(4-methoxyphenyl)carbazole

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel materials with advanced functionalities, carbazole-based polymers have emerged as a cornerstone in the development of organic electr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials with advanced functionalities, carbazole-based polymers have emerged as a cornerstone in the development of organic electronics and optoelectronics.[1][2] Their inherent photoactive and charge-transporting properties make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to solar cells.[2][3] This guide provides a comprehensive comparison of two pivotal monomers in this class: N-(4-hydroxyphenyl)carbazole (HPC) and N-(4-methoxyphenyl)carbazole (MPC). We will explore how the subtle difference in a single functional group—a hydroxyl versus a methoxy group—dictates the choice of polymerization strategy and profoundly influences the final polymer's characteristics.

The Monomer's Role: Functional Group Dictates Synthetic Pathway

The selection between HPC and MPC is the first critical decision in the polymer design process, as the pendant functional group (-OH vs. -OCH₃) governs the feasible polymerization mechanisms.

N-(4-hydroxyphenyl)carbazole (HPC): Versatility through Condensation Chemistry

The phenolic hydroxyl group of HPC is a reactive handle for classical step-growth polymerization reactions. This opens avenues to a variety of polymer backbones, most notably polyethers and polyesters.

  • Polyether Synthesis: HPC can undergo Williamson ether synthesis with dihaloalkanes in the presence of a base. The base deprotonates the hydroxyl group to form a nucleophilic phenoxide, which then reacts with the electrophilic halide.

  • Polyester Synthesis: Esterification of HPC with dicarboxylic acids or their more reactive acyl chloride derivatives yields polyesters.

The reactivity of the hydroxyl group, however, necessitates careful control over reaction conditions to prevent side reactions like oxidation, which can compromise the polymer's integrity and optical properties.

N-(4-methoxyphenyl)carbazole (MPC): A Platform for Conjugated Polymers

In contrast, the methoxy group of MPC is relatively inert, making it unsuitable for direct polyether or polyester formation. Instead, the electron-donating nature of the methoxy group activates the carbazole ring system, making MPC an excellent candidate for polymerization methods that create conjugated backbones.[4]

  • Electropolymerization: MPC can be directly polymerized on an electrode surface through an oxidative process.[5] The methoxy group facilitates the formation of radical cations, which couple to form a conductive and photoactive polymer film.[1][5]

  • Cross-Coupling Reactions: For solution-processable conjugated polymers, MPC can be functionalized with halides or boronic esters to participate in reactions like Suzuki or Yamamoto coupling, which form C-C bonds between monomer units.

A Tale of Two Polymers: Comparative Properties

The divergent synthetic routes for HPC and MPC lead to polymers with distinct thermal, mechanical, and optoelectronic properties.

Table 1: Comparative Analysis of Polymer Properties

PropertyPolymers from N-(4-hydroxyphenyl)carbazole (HPC)Polymers from N-(4-methoxyphenyl)carbazole (MPC)Rationale
Polymer Backbone Non-conjugated (polyethers, polyesters)Conjugated (C-C single and double bonds)HPC polymerization involves formation of ether or ester linkages, interrupting π-conjugation. MPC polymerization (electrochemical or cross-coupling) creates a continuous system of π-orbitals.
Solubility Generally good in common organic solventsOften limited, dependent on side chainsThe flexible ether/ester linkages in HPC-derived polymers enhance solubility. The rigid backbone of conjugated polymers from MPC often requires the incorporation of solubilizing alkyl or alkoxy side chains.
Thermal Stability Moderate to highHighThe C-C bonds in the backbone of MPC-derived polymers are generally more thermally stable than the ether or ester linkages in HPC-derived polymers. Carbazole-based polymers are known for their good thermal stability.[3]
Glass Transition Temp. (Tg) Can be high, influenced by H-bondingVariable, dependent on backbone rigidity and side chainsThe presence of the hydroxyl group in HPC can lead to hydrogen bonding, increasing Tg. The rigid backbone of MPC polymers also contributes to a high Tg.
Optical Properties Typically UV absorption, blue fluorescenceTunable absorption and emission across the visible spectrumThe non-conjugated nature of HPC polymers limits their absorption to the UV region. The extended conjugation in MPC polymers allows for the tuning of their optical properties by modifying the polymer structure.[6]
Electrical Properties InsulatingSemiconducting (p-type)The lack of a conjugated backbone prevents charge transport in HPC polymers. The π-conjugated system in MPC polymers facilitates hole transport, making them useful in electronic devices.[3]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of a Poly(ether) from N-(4-hydroxyphenyl)carbazole

This protocol outlines a typical nucleophilic substitution polymerization.

Materials:

  • N-(4-hydroxyphenyl)carbazole (HPC)

  • 1,6-Dibromohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

Procedure:

  • In a nitrogen-purged flask, dissolve equimolar amounts of HPC and 1,6-dibromohexane in anhydrous DMF.

  • Add an excess of anhydrous K₂CO₃ (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • After cooling, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Filter the polymer, wash with methanol and water, and dry under vacuum.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Prevents side reactions and ensures high molecular weight polymer formation.

  • Inert Atmosphere: Protects the reactive phenoxide intermediate from oxidation.

  • Excess Base: Drives the deprotonation of the hydroxyl group to completion.

Protocol 2: Electropolymerization of N-(4-methoxyphenyl)carbazole

This protocol describes the formation of a polymer film on a conductive substrate.

Materials:

  • N-(4-methoxyphenyl)carbazole (MPC)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Indium tin oxide (ITO)-coated glass (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

Procedure:

  • Prepare an electrolyte solution of MPC (5-10 mM) and TBAPF₆ (0.1 M) in anhydrous dichloromethane.

  • Assemble a three-electrode electrochemical cell and purge the solution with nitrogen for 15-20 minutes.

  • Immerse the electrodes in the solution and apply a potential sweep (e.g., cyclic voltammetry) between 0 and 1.4 V at a scan rate of 50 mV/s.[5]

  • A polymer film will deposit on the ITO electrode. The thickness can be controlled by the number of cycles.

  • Rinse the polymer-coated electrode with fresh solvent and dry.

Rationale for Experimental Choices:

  • Supporting Electrolyte: Ensures conductivity of the organic solution.

  • Three-Electrode Setup: Allows for precise control of the applied potential.

  • Deoxygenation: Oxygen can interfere with the polymerization process.

Visualizing the Synthesis and Properties

Diagram 1: Polymerization Pathways

polymerization_pathways cluster_hpc N-(4-hydroxyphenyl)carbazole (HPC) cluster_mpc N-(4-methoxyphenyl)carbazole (MPC) HPC_node HPC polyether Polyether HPC_node->polyether Williamson Ether Synthesis polyester Polyester HPC_node->polyester Esterification MPC_node MPC conjugated_polymer Conjugated Polymer MPC_node->conjugated_polymer Electropolymerization / Cross-Coupling

Caption: Synthetic routes for polymers from HPC and MPC.

Diagram 2: Conceptual Property Comparison

property_comparison cluster_hpc_polymers HPC-derived Polymers cluster_mpc_polymers MPC-derived Polymers solubility Good Solubility insulating Electrically Insulating uv_abs UV Absorption semiconducting Semiconducting tunable_opto Tunable Optoelectronics rigid_backbone Rigid Backbone

Caption: Key property differences between HPC and MPC-derived polymers.

Conclusion: Selecting the Right Monomer for the Application

The choice between N-(4-hydroxyphenyl)carbazole and N-(4-methoxyphenyl)carbazole is fundamentally a choice between creating processable, non-conjugated polymers and creating functional, conjugated materials.

  • HPC is the monomer of choice for applications where solubility and film-forming properties from solution are paramount, and where electronic conductivity is not a primary requirement. These polymers could serve as high-temperature resistant dielectrics, or as host materials in emissive layers where their high glass transition temperature is an asset.

  • MPC is the preferred building block for the active layers in organic electronic devices.[2] The ability to form conjugated polymers allows for the transport of charge carriers, making these materials suitable for OLEDs, organic photovoltaics, and sensors. The electropolymerization route offers a direct and convenient method for fabricating thin-film devices.

The continuous evolution of polymer chemistry promises further advancements in the application of these versatile carbazole monomers. By understanding the fundamental relationship between monomer structure, polymerization mechanism, and final material properties, researchers can rationally design the next generation of high-performance organic materials.

References

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers (Basel). 2020 Sep; 12(10): 2227.
  • Disruptive Electrochromic Materials: Carbazole-Based Conjugated Polymers.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Designed Monomers and Polymers. 2023, 26 (1), pp 91-104.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules. 2022 Dec; 27(24): 8997.
  • Carbazole-based polymers for organic photovoltaic devices. Energy & Environmental Science. 2010, 3, pp 1399-1410.
  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers (Basel). 2020 Sep 28;12(10):2227.

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of N-(4-hydroxyphenyl)carbazole

N-(4-hydroxyphenyl)carbazole (also known as 4-(9H-carbazol-9-yl)phenol) is a critical molecular scaffold utilized in the synthesis of organic light-emitting diodes (OLEDs), advanced polymers, and bioactive pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(4-hydroxyphenyl)carbazole (also known as 4-(9H-carbazol-9-yl)phenol) is a critical molecular scaffold utilized in the synthesis of organic light-emitting diodes (OLEDs), advanced polymers, and bioactive pharmaceutical agents. Due to the highly conjugated, rigid nature of the carbazole core combined with the polar, reactive phenolic moiety, analyzing this compound requires precise mass spectrometric techniques.

This guide provides an objective comparison of the three primary mass spectrometry (MS) modalities—GC-EI-MS , LC-ESI-MS/MS , and LC-APCI-MS/MS —for the structural elucidation and quantification of N-(4-hydroxyphenyl)carbazole. By understanding the causality behind its fragmentation patterns, analytical chemists can optimize their workflows for maximum sensitivity and structural confidence.

Comparative Analysis of Ionization Modalities

Selecting the correct ionization technique is paramount. The rigid carbazole core strongly resists fragmentation, while the phenolic hydroxyl group dictates the molecule's acid-base chemistry in the solution phase.

Method Performance Comparison
Feature / MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)LC-APCI-MS/MS (Soft Ionization)
Primary Application Structural fingerprinting, library matchingTrace quantification, biological matricesHigh-throughput analysis, non-polar matrices
Ionization State Radical Cation [M]+∙ [M+H]+ or [M−H]− [M+H]+ or [M−H]−
Sensitivity Moderate (requires derivatization)Highest (in Negative Mode)Moderate to High
Matrix Effects LowHigh (Ion suppression risk)Low to Moderate
Fragmentation Extent Extensive (Source fragmentation)Tunable (via Collision Energy)Tunable (via Collision Energy)
Key Advantage Unambiguous structural elucidationExceptional sensitivity for the phenolic groupResilient to high flow rates and salts

The Verdict: For absolute structural confirmation of unknown synthetic byproducts, GC-EI-MS is the gold standard due to its reproducible, high-energy fragmentation [1]. However, for trace-level quantification (e.g., pharmacokinetic studies or environmental monitoring), LC-ESI-MS/MS in negative ion mode is vastly superior because the phenolic group readily deprotonates, yielding a highly stable, easily detectable anion.

Mechanistic Fragmentation Pathways

To confidently identify N-(4-hydroxyphenyl)carbazole, one must understand why specific bonds break under different energetic conditions. The molecule (Exact Mass: 259.10) consists of a highly stable 14- π electron fused carbazole system and a pendant hydroxyphenyl ring.

Pathway A: Electron Ionization (EI-MS at 70 eV)

Under 70 eV electron impact, the molecule forms a highly energetic radical cation ( [M]+∙ at m/z 259). Because N-phenylcarbazole derivatives exhibit immense chemical stability [1], the molecular ion often appears as the base peak. The primary fragmentation pathway is driven by the steric and electronic strain at the N-C(phenyl) bond. Homolytic or heterolytic cleavage of this bond expels the neutral hydroxyphenyl radical, leaving the highly stable, even-electron carbazolyl cation at m/z 166 [3][4]. Secondary fragmentation involves the loss of carbon monoxide (CO) or the formyl radical (CHO) from the phenol ring, yielding m/z 230.

Pathway B: Electrospray Ionization (ESI-MS/MS)
  • Positive Mode ( [M+H]+ m/z 260): Protonation typically occurs at the nitrogen atom or the phenolic oxygen. Collision-Induced Dissociation (CID) primarily drives the neutral loss of a benzoquinone-like species (-93 Da), yielding the protonated carbazole core at m/z 167 .

  • Negative Mode ( [M−H]− m/z 258): The phenolic OH group (pKa ~9.5) readily deprotonates in basic mobile phases. The resulting phenoxide anion is heavily delocalized. Upon CID, the dominant pathway is the classic expulsion of carbon monoxide (-28 Da) from the phenoxide ring, yielding a distinct fragment at m/z 230 .

Fragmentation M N-(4-hydroxyphenyl)carbazole Exact Mass: 259.10 EI EI-MS (70 eV) Hard Ionization M->EI Electron Impact ESI_P ESI-MS (+) Positive Mode M->ESI_P +H+ (Acidic Mobile Phase) ESI_N ESI-MS (-) Negative Mode M->ESI_N -H+ (Basic Mobile Phase) EI_M [M]+. m/z 259 (Base Peak) EI->EI_M ESI_PM [M+H]+ m/z 260 ESI_P->ESI_PM ESI_NM [M-H]- m/z 258 ESI_N->ESI_NM EI_F1 m/z 166 [Carbazole]+. EI_M->EI_F1 N-C Cleavage EI_F2 m/z 230 [M - CHO]+ EI_M->EI_F2 Phenol Ring Cleavage ESI_PF1 m/z 167 [Carbazole+H]+ ESI_PM->ESI_PF1 CID (-C6H4O) ESI_NF1 m/z 230 [M-H - CO]- ESI_NM->ESI_NF1 CID (-CO)

Caption: Fragmentation pathways of N-(4-hydroxyphenyl)carbazole across EI and ESI modalities.

Quantitative Fragmentation Data Summary

The following table synthesizes the expected m/z values and relative abundances for N-(4-hydroxyphenyl)carbazole across the discussed platforms.

TechniquePrecursor Ion (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Neutral LossStructural Assignment
GC-EI-MS 259 ( [M]+∙ , 100%)166 (65%)230 (15%)-93 Da (Phenol)N-C bond cleavage yielding carbazolyl cation
LC-ESI (+) 260 ( [M+H]+ , 100%)167 (80%)140 (20%)-93 Da (Quinone)Loss of hydroxyphenyl moiety; subsequent -HCN
LC-ESI (-) 258 ( [M−H]− , 100%)230 (90%)166 (10%)-28 Da (CO)Expulsion of CO from the phenoxide ring

Validated Experimental Protocols

To ensure scientific integrity and E-E-A-T principles, the following protocols are designed as self-validating systems . Every step includes a causality check to prevent false positives and ensure data reliability.

Protocol A: LC-ESI-MS/MS (Negative Mode) for Trace Quantification

Causality Focus: We utilize a basic mobile phase to intentionally drive the equilibrium of the phenolic hydroxyl group toward the phenoxide anion, maximizing ionization efficiency before the sample enters the mass spectrometer.

Step 1: Sample Preparation & Internal Standardization

  • Dilute the sample in Methanol/Water (50:50, v/v).

  • Self-Validation Check: Spike the sample with an isotopically labeled internal standard (e.g., N-phenylcarbazole-d5) at a known concentration (e.g., 10 ng/mL) to correct for matrix-induced ion suppression.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes. Reasoning: The basic pH ensures the analyte remains deprotonated ( [M−H]− ), significantly boosting ESI(-) sensitivity.

Step 3: MS/MS Source Tuning & Acquisition

  • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

  • Isolate the precursor ion at m/z 258.1.

  • Ramp the Collision Energy (CE) from 10 to 40 eV. Optimal transmission for the m/z 258 230 transition typically occurs at ~25 eV.

  • Self-Validation Check: Run a solvent blank immediately after the highest calibration standard to confirm the absence of carryover (signal must be <5% of the Lower Limit of Quantification).

Protocol B: GC-EI-MS for Structural Fingerprinting

Causality Focus: Direct GC analysis of phenols often leads to peak tailing and thermal degradation due to hydrogen bonding with the silanol groups in the GC column. We use BSTFA derivatization to replace the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability [2].

Step 1: Derivatization

  • Dry the sample extract completely under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubate at 70°C for 30 minutes. Reasoning: This converts the compound to N-(4-trimethylsiloxyphenyl)carbazole (MW: 331.1).

Step 2: GC-MS Acquisition

  • Injector: 280°C, Splitless mode (1 µL injection).

  • Oven Program: 100°C (hold 1 min) ramp 15°C/min to 300°C (hold 5 min).

  • MS Source: 70 eV Electron Impact, Source Temp 230°C.

  • Self-Validation Check: Monitor the derivatized molecular ion (m/z 331) and the characteristic loss of a methyl group from the TMS moiety (m/z 316) to confirm derivatization efficiency.

Workflow S1 1. Sample Prep Derivatization (GC) or Dilution (LC) S2 2. Chromatography Resolve Isomers & Matrix Components S1->S2 S3 3. Source Ionization EI (70eV) or ESI Capillary Tuning S2->S3 S4 4. Mass Analysis MRM Transitions or Full Scan (m/z 50-500) S3->S4 S5 5. Data Validation Library Match & Isotope Profiling S4->S5

Caption: Standardized analytical workflow for the mass spectrometric profiling of carbazole derivatives.

References

  • Synthetic Mimics for Nitrogen-Based Polycyclic Aromatic Hydrocarbon Cosmic Dust: Preparation and Preliminary Impact Ionization Mass Spectrometry Studies. Journal of the American Chemical Society. Available at:[Link]

  • Carbazole hydroxylation by the filamentous fungi of the Cunninghamella species. National Institutes of Health (PMC). Available at:[Link]

  • Spectroscopic Studies on Copper (II) Diphenylcarbazonate Complex. Asian Journal of Chemistry. Available at:[Link]

  • Exploring the antimicrobial landscape of carbazole derivatives through integration of computational and experimental approaches. ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-hydroxyphenyl)carbazole

Introduction: N-(4-hydroxyphenyl)carbazole is a carbazole derivative utilized in various research and development applications, including materials science and pharmaceutical development. As with any laboratory chemical,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: N-(4-hydroxyphenyl)carbazole is a carbazole derivative utilized in various research and development applications, including materials science and pharmaceutical development. As with any laboratory chemical, the responsibility of the researcher extends beyond its application to its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-hydroxyphenyl)carbazole, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the foundational step for its safe handling and disposal. While specific comprehensive toxicological data for N-(4-hydroxyphenyl)carbazole may be limited, a risk assessment can be conducted by examining Safety Data Sheets (SDS) and data from the parent compound, carbazole.

Known Hazards:

  • Skin and Eye Irritation: N-(4-hydroxyphenyl)carbazole is classified as a substance that causes skin and serious eye irritation.[2] Direct contact can lead to redness, pain, and potential damage.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[3]

  • Environmental Hazard: The parent compound, carbazole, is classified as very toxic to aquatic life with long-lasting effects.[4][5] It is designated as an environmentally hazardous substance (UN 3077).[4][6] Due to its structural similarity, N-(4-hydroxyphenyl)carbazole must be presumed to carry similar ecotoxicity risks and must not be released into the environment.[4][6]

This hazard profile dictates that N-(4-hydroxyphenyl)carbazole must be treated as a regulated hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for correctly classifying their waste to ensure proper handling.[1][3]

Summary of Disposal Parameters
ParameterSpecificationRationale
Waste Classification Hazardous Chemical Waste, EcotoxicBased on the known aquatic toxicity of the parent carbazole compound.[4][6]
Required PPE Nitrile gloves, safety glasses/goggles, lab coatTo prevent skin, eye, and clothing contact with the irritant chemical.[2][7]
Container Type High-Density Polyethylene (HDPE) or glass, sealableMust be chemically compatible and prevent leaks or spills.[1][8]
Storage Location Designated satellite accumulation area, away from incompatiblesTo comply with regulations and prevent dangerous reactions.[1]
Disposal Method Licensed hazardous waste disposal companyEnsures compliance with local, state, and federal regulations.[9][10]

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins at the point of generation—the laboratory bench. Adherence to correct segregation and containment procedures is critical for safety and compliance.

Step 1: Select an Appropriate Waste Container Choose a container that is chemically compatible with N-(4-hydroxyphenyl)carbazole. A clean, dry, and sealable high-density polyethylene (HDPE) or glass bottle is recommended. The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof lid.[1]

Causality: Using a non-reactive container prevents the chemical from degrading the container material, which could lead to a spill. A secure lid is essential to prevent the release of dust or vapors and to contain the contents in case of a tip-over.[7][8]

Step 2: Label the Waste Container Immediately As soon as the first waste is added, the container must be labeled. The label must be clear, legible, and permanently affixed.

Minimum Required Information on the Label:

  • The words "Hazardous Waste "

  • Full Chemical Name: "N-(4-hydroxyphenyl)carbazole " (avoiding abbreviations or formulas)

  • The primary hazards present (e.g., "Irritant, Ecotoxic ")

  • Date of first accumulation

  • Researcher's Name and Laboratory Information

Causality: Clear and accurate labeling is a primary tenet of laboratory safety and a strict regulatory requirement.[7][11] It informs everyone, from fellow researchers to Environmental Health & Safety (EHS) personnel, of the container's contents and associated dangers, ensuring it is handled and ultimately disposed of correctly.[8]

Step 3: Segregate the Waste Stream N-(4-hydroxyphenyl)carbazole waste must be kept separate from other waste streams.

Do NOT mix with:

  • Acids or Strong Oxidizers: Carbazole and its derivatives can react violently with strong oxidizing agents.[4]

  • Aqueous or Liquid Waste: As a solid, it should be collected as solid chemical waste.

  • Non-hazardous Trash: Disposal in regular trash is strictly prohibited due to its hazardous and ecotoxic properties.[1]

Causality: Chemical segregation prevents potentially dangerous reactions between incompatible substances.[1][8] Keeping solid waste separate from liquid waste simplifies the final disposal process for your institution's EHS department.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling the waste container for final disposal.

Personnel Protective Equipment (PPE): Before handling the waste container, ensure you are wearing the following:

  • Eye Protection: Safety glasses or goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]

  • Body Protection: A fully buttoned lab coat.[7]

Procedure:

  • Work in a Ventilated Area: Handle the waste container in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of dust generation.[6]

  • Ensure Container is Securely Closed: Double-check that the lid on the waste container is tightly sealed.

  • Clean the Exterior: Decontaminate the exterior of the container with a damp cloth to remove any residual chemical dust. Dispose of the cloth as hazardous waste.

  • Store in a Designated Area: Place the sealed and labeled container in your laboratory's designated Hazardous Waste Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel and near the point of generation.[1]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation.

  • Documentation: Maintain a logbook or internal tracking system of the hazardous waste generated in your lab, as this may be required by your institution.[11]

Disposal Decision Workflow

The following diagram illustrates the key decisions and steps in the disposal process for N-(4-hydroxyphenyl)carbazole.

G cluster_0 start Waste Generated: N-(4-hydroxyphenyl)carbazole ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Chemically Compatible Waste Container (HDPE, Glass) ppe->container label 3. Affix Hazardous Waste Label (Name, Hazards, Date) container->label segregate 4. Segregate as Solid Hazardous Waste label->segregate spill Spill Occurs? segregate->spill spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes store 5. Store in Designated Satellite Accumulation Area spill->store No spill_protocol->store ehs 6. Contact EHS for Pickup and Final Disposal store->ehs end Disposal Complete ehs->end caption Disposal Workflow for N-(4-hydroxyphenyl)carbazole

Caption: Disposal Workflow for N-(4-hydroxyphenyl)carbazole

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For a large spill, evacuate the area.

  • Remove Ignition Sources: If the material is near any potential ignition sources, remove them.

  • Don Additional PPE: If not already wearing it, don appropriate PPE, including a respirator if dust is airborne.

  • Contain the Spill: Prevent the powder from spreading. This can be done by gently covering it with an absorbent material intended for chemical spills. Do not sweep dry powder, as this can create dust clouds.[9]

  • Clean Up: Carefully scoop the contained material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

The proper disposal of N-(4-hydroxyphenyl)carbazole is a non-negotiable aspect of responsible scientific research. By understanding its hazards, adhering to strict segregation and labeling protocols, and following established institutional procedures, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

  • Safety Data Sheet: Carbazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Carbazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • CARBAZOLE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. (2000, June 1). Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Hydroxycarbazole. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • HAZARD SUMMARY: 7H-DIBENZO (c,g) CARBAZOLE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

Handling

Standard Operating Procedure &amp; PPE Guide: Handling N-(4-hydroxyphenyl)carbazole

Executive Summary & Chemical Profile N-(4-hydroxyphenyl)carbazole (IUPAC: 9-(4-hydroxyphenyl)carbazole) is a high-value organic intermediate frequently utilized in the synthesis of OLED materials, hole-transporting layer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N-(4-hydroxyphenyl)carbazole (IUPAC: 9-(4-hydroxyphenyl)carbazole) is a high-value organic intermediate frequently utilized in the synthesis of OLED materials, hole-transporting layers, and pharmaceutical pharmacophores. While not acutely lethal, its molecular structure—combining a highly lipophilic carbazole core with a reactive phenolic hydroxyl group—dictates strict handling protocols.

As a Senior Application Scientist, I emphasize that safety is not just compliance; it is a prerequisite for reproducible science. According to the American Chemical Society (ACS) guidelines on "Identifying and Evaluating Hazards in Research Laboratories," researchers must evaluate both the intrinsic hazards of the chemical and the specific operational context (e.g., the solvents used)[1].

Hazard Assessment & Causality (E-E-A-T Framework)

To design a self-validating safety protocol, we must understand the causality behind the hazards:

  • Dermal Penetration Risk: The carbazole moiety is highly lipophilic. When handled as a dry powder, skin absorption is slow. However, if dissolved in polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM), the solvent acts as a carrier, rapidly transporting the phenolic irritant across the stratum corneum.

  • Mucous Membrane Irritation: The phenolic -OH group is a known irritant. Airborne particulate matter generated during weighing can cause severe ocular and respiratory irritation.

  • Regulatory Alignment: The Occupational Safety and Health Administration (OSHA) mandates under 29 CFR 1910.132 that employers conduct a formal hazard assessment to select appropriate Personal Protective Equipment (PPE)[2].

Required Personal Protective Equipment (PPE)

The following PPE matrix is designed to mitigate the specific physicochemical risks of N-(4-hydroxyphenyl)carbazole.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (Minimum 4 mil thickness). Double-gloving required if handling in solution.Nitrile provides excellent resistance to the solid powder. Double-gloving is required for solutions because carrier solvents (like DMSO) rapidly degrade standard nitrile[1].
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against airborne crystalline dust during weighing and solvent splashes during dissolution[2].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents electrostatic discharge (ESD) which could ignite solvent vapors, while providing a physical barrier against particulate settling.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Prevents inhalation of fine phenolic dust. Note: Primary control should be an enclosed fume hood.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizers, electrophiles).

Step 2: PPE Donning & Verification

  • Inspect nitrile gloves for micro-tears by inflating them slightly before use.

  • Don safety goggles and ensure a tight seal against the face.

Step 3: Weighing and Transfer

  • Scientific Insight: Static electricity often causes dry carbazole powders to "jump," leading to contamination. Use an anti-static gun (Zerostat) on the weighing boat and spatula before transferring the solid.

  • Weigh the material exclusively inside the fume hood using a draft shield to prevent particulate dispersion.

Step 4: Dissolution and Reaction Setup

  • If preparing a stock solution, add the solvent (e.g., THF, DMF) slowly down the side of the flask to minimize aerosolization of the powder.

  • Once dissolved, immediately cap the vial or seal the reaction vessel.

Spill & Disposal Protocol

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

Solid Spill Cleanup:

  • Isolate: Restrict access to the spill area.

  • Suppress Dust: Do not dry sweep. Lightly mist the powder with a compatible low-toxicity solvent (e.g., isopropanol) or cover with damp paper towels to suppress dust generation.

  • Collect: Use a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby) to collect the dampened powder.

  • Dispose: Place all collected material and contaminated PPE into a designated, clearly labeled hazardous waste container (e.g., "Solid Organic Waste - Phenolic Derivatives").

Liquid Spill (Solution in Solvent):

  • Apply a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite) over the liquid.

  • Allow full absorption, then collect and dispose of as hazardous solvent waste according to institutional and EPA guidelines.

Process Visualization

G Start Pre-Operation Hazard Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Anti-static prep) PPE->Hood Weigh Weigh Solid Compound Hood->Weigh Solvent Dissolve in Solvent (Double-glove required) Weigh->Solvent Spill Spill Occurs? Solvent->Spill Clean Execute Spill Protocol (Dust suppression) Spill->Clean Yes Dispose Dispose as Hazardous Waste Spill->Dispose No Clean->Dispose

Workflow for the safe handling, dissolution, and disposal of N-(4-hydroxyphenyl)carbazole.

References

  • American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Publications. Available at:[Link][1]

  • Occupational Safety and Health Administration (OSHA). "Mastering OSHA PPE Guidelines for Workplace Safety" (29 CFR 1910 Subpart I). Available at:[Link][2]

Sources

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